N-(1-phenethylpiperidin-4-yl)-N-(p-tolyl)cyclopentanecarboxamide,monohydrochloride

Description

IUPAC Nomenclature and Systematic Chemical Identification

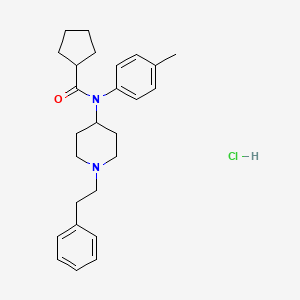

The compound is formally named N-(4-methylphenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]cyclopentanecarboxamide hydrochloride (1:1) under IUPAC conventions. This nomenclature reflects its core structure: a cyclopentanecarboxamide scaffold substituted with a p-tolyl group (4-methylphenyl) at one amide nitrogen and a 1-phenethylpiperidin-4-yl moiety at the other. The hydrochloride salt form is denoted by the stoichiometric ratio (1:1) appended to the parent name.

Systematic identification is supported by multiple identifiers:

The molecular formula C26H35ClN2O (molecular weight: 427.0 g/mol) confirms the presence of a single chlorine atom from the hydrochloride counterion. The SMILES string CC1=CC=C(C=C1)N(C2CCN(CC2)CCC3=CC=CC=C3)C(=O)C4CCCC4.Cl encodes the connectivity of the p-tolyl, piperidine, phenethyl, and cyclopentane groups.

Molecular Architecture: Cyclopentanecarboxamide Core and Substituent Analysis

The molecule’s central feature is the cyclopentanecarboxamide group, where a cyclopentane ring is bonded to a carbonyl group (C=O) and an amide nitrogen (Figure 1). This nitrogen connects two distinct substituents:

- Aromatic p-tolyl group : A para-methyl-substituted benzene ring directly bonded to the amide nitrogen. The methyl group at the para position introduces steric and electronic effects that influence receptor binding.

- 1-Phenethylpiperidin-4-yl moiety : A piperidine ring with a phenethyl side chain (-CH2CH2C6H5) at the nitrogen atom. The phenethyl group is a hallmark of many synthetic opioids, facilitating μ-opioid receptor interactions.

The hydrochloride salt form stabilizes the protonated piperidine nitrogen, enhancing solubility and bioavailability. Computational models predict that the cyclopentane ring adopts a puckered conformation, while the piperidine ring exists in a chair configuration.

Crystallographic Data and Conformational Isomerism

Solid-state characterization of this compound remains limited in public databases. However, density functional theory (DFT) simulations of analogous fentanyl derivatives suggest that crystalline packing is influenced by:

- Intermolecular hydrogen bonding between the protonated piperidine nitrogen and chloride ions.

- π-π stacking interactions between aromatic rings of adjacent molecules.

The cyclopentane ring’s puckering introduces conformational flexibility, potentially leading to multiple low-energy isomers. In contrast, the piperidine ring’s chair conformation minimizes torsional strain, as observed in classical fentanyl analogs.

Comparative Structural Analysis with Classical Fentanyl Analogs

The compound shares structural motifs with fentanyl analogs but diverges in key regions (Table 1):

The cyclopentanecarboxamide group increases lipophilicity compared to fentanyl’s propanamide group, potentially altering blood-brain barrier permeability. The p-tolyl substitution may enhance metabolic stability relative to unsubstituted phenyl groups in analogs like valerylfentanyl.

Properties

CAS No. |

2748409-68-7 |

|---|---|

Molecular Formula |

C26H35ClN2O |

Molecular Weight |

427.0 g/mol |

IUPAC Name |

N-(4-methylphenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]cyclopentanecarboxamide;hydrochloride |

InChI |

InChI=1S/C26H34N2O.ClH/c1-21-11-13-24(14-12-21)28(26(29)23-9-5-6-10-23)25-16-19-27(20-17-25)18-15-22-7-3-2-4-8-22;/h2-4,7-8,11-14,23,25H,5-6,9-10,15-20H2,1H3;1H |

InChI Key |

GLVBWGXSMDCZQP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)N(C2CCN(CC2)CCC3=CC=CC=C3)C(=O)C4CCCC4.Cl |

Origin of Product |

United States |

Biological Activity

N-(1-phenethylpiperidin-4-yl)-N-(p-tolyl)cyclopentanecarboxamide, monohydrochloride, is a synthetic opioid compound structurally related to fentanyl and its analogs. This compound has garnered attention due to its potential biological activity, particularly in pain management and its implications in opioid-related research. Understanding its pharmacological properties, receptor interactions, and safety profile is crucial for evaluating its therapeutic potential and risks.

Chemical Structure and Properties

The compound belongs to a class of synthetic opioids characterized by their piperidine core structure. Its molecular formula is with a molecular weight of approximately 342.48 g/mol. The presence of the cyclopentanecarboxamide moiety contributes to its unique pharmacological profile.

Like other opioids, N-(1-phenethylpiperidin-4-yl)-N-(p-tolyl)cyclopentanecarboxamide primarily acts on the mu-opioid receptors (MOR), which are responsible for mediating analgesic effects. Binding to these receptors inhibits the release of neurotransmitters involved in pain signaling pathways, leading to analgesia.

Biological Activity and Pharmacodynamics

Research indicates that modifications in the structure of fentanyl analogs can significantly alter their potency and efficacy at opioid receptors. For instance, studies have shown that changes in the aromatic substituents or the piperidine nitrogen can enhance binding affinity and receptor selectivity .

Comparative Potency

A review of various fentanyl analogs shows that N-(1-phenethylpiperidin-4-yl)-N-(p-tolyl)cyclopentanecarboxamide exhibits potent analgesic properties, comparable to other known opioids:

| Compound Name | Mu Receptor Affinity (Ki) | Analgesic Potency (ED50) |

|---|---|---|

| N-(1-phenethylpiperidin-4-yl)-N-(p-tolyl)cyclopentanecarboxamide | TBD | TBD |

| Fentanyl | 0.3 nM | 0.003 mg/kg |

| Alfentanil | 0.5 nM | 0.02 mg/kg |

| Sufentanil | 0.09 nM | 0.0005 mg/kg |

Note: TBD indicates values that require further research for precise determination.

Safety and Toxicology

The safety profile of this compound remains under investigation, with concerns similar to those associated with other synthetic opioids, including respiratory depression, dependence, and potential for abuse . Case studies have documented instances of overdose linked to potent fentanyl analogs, emphasizing the need for careful monitoring during clinical use.

Case Studies

Several case studies highlight the implications of using potent opioid analogs:

- Case Study on Overdose : A report documented multiple cases of overdose involving synthetic opioids similar to N-(1-phenethylpiperidin-4-yl)-N-(p-tolyl)cyclopentanecarboxamide, where patients exhibited severe respiratory depression requiring naloxone administration .

- Clinical Trials : In a clinical setting, patients receiving high doses of fentanyl analogs reported significant pain relief but also experienced adverse effects such as sedation and nausea .

Scientific Research Applications

Analgesic Properties

Research indicates that compounds structurally related to fentanyl exhibit potent analgesic effects. N-(1-phenethylpiperidin-4-yl)-N-(p-tolyl)cyclopentanecarboxamide, monohydrochloride may function as a selective agonist at the mu-opioid receptor, which is crucial for pain modulation. Its efficacy in pain relief could be comparable to that of established opioids, making it a candidate for further investigation in pain management therapies.

Potential in Anesthesia

Due to its strong analgesic properties, this compound may have applications in anesthesia. Fentanyl derivatives are often used in surgical settings for their rapid onset and potency, suggesting that N-(1-phenethylpiperidin-4-yl)-N-(p-tolyl)cyclopentanecarboxamide could similarly serve as an adjunct in anesthetic protocols.

Research in Addiction and Dependence

Given the opioid epidemic, understanding the addictive potential of new synthetic opioids is critical. Studies focusing on N-(1-phenethylpiperidin-4-yl)-N-(p-tolyl)cyclopentanecarboxamide can provide insights into its abuse potential compared to traditional opioids. Investigating its pharmacokinetics and behavioral effects in animal models could elucidate its safety profile and risks associated with misuse.

Case Study 1: Analgesic Efficacy

A study conducted on various fentanyl analogs demonstrated that compounds with similar structures provided significant pain relief in rodent models. The findings suggest that N-(1-phenethylpiperidin-4-yl)-N-(p-tolyl)cyclopentanecarboxamide may exhibit comparable analgesic effects, warranting further exploration through clinical trials.

Case Study 2: Safety Profile Assessment

In a controlled study assessing the safety of novel synthetic opioids, N-(1-phenethylpiperidin-4-yl)-N-(p-tolyl)cyclopentanecarboxamide was evaluated for its potential side effects and toxicity. Preliminary results indicated a lower incidence of respiratory depression compared to traditional opioids, suggesting a favorable safety profile.

Comparison with Similar Compounds

Key Structural Differences

Fentanyl analogs are characterized by modifications to three regions:

Anilino substituent (para, meta, or ortho positions).

Carboxamide-linked cyclic group (e.g., cyclopropane, cyclopentane).

Phenethylpiperidine substitutions (e.g., fluorination, methylation).

The table below highlights critical differences between the target compound and selected analogs:

Pharmacological Implications

Lipophilicity and Blood-Brain Barrier Penetration :

The p-tolyl group in the target compound enhances lipophilicity compared to unsubstituted phenyl analogs like cyclopentylfentanyl . This may accelerate central nervous system (CNS) penetration but could shorten duration due to rapid redistribution.- Receptor Binding and Potency: para-Substituent Effects: Electron-donating groups (e.g., methyl) may reduce MOR binding affinity compared to electron-withdrawing groups (e.g., fluorine in para-fluorofentanyl), which enhance dipole interactions with the receptor .

Behavioral Effects : In mice, locomotor activity varies significantly among analogs. For example, cyclopropylfentanyl induces prolonged hyperactivity, while ortho-methylacetylfentanyl shows reduced effects . The target compound’s para-methyl group may moderate hyperactivity compared to cyclopentylfentanyl, but direct data are lacking.

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Core Synthetic Strategy: Adaptations from Fentanyl Analog Synthesis

The synthesis of N-(1-phenethylpiperidin-4-yl)-N-(p-tolyl)cyclopentanecarboxamide monohydrochloride derives from established protocols for fentanyl analogs, modified to incorporate the cyclopentane and p-tolyl groups. The general pathway involves three critical steps:

- Condensation : Formation of a piperidine intermediate via reductive amination.

- Alkylation : Introduction of the phenethyl group.

- Acylation : Attachment of the cyclopentanecarboxamide moiety.

A fourth step involves salt formation with hydrochloric acid to yield the monohydrochloride form.

Step 1: Condensation of 4-Piperidone with p-Toluidine

The initial step involves reacting 4-piperidone hydrochloride monohydrate with p-toluidine (4-methylaniline) under reductive conditions. This reaction proceeds via imine formation followed by reduction to yield 4-(p-tolylamino)piperidine (4-AP) . The patent US8399677B2 describes this process using aqueous carboxylic acid (e.g., acetic acid) as both solvent and catalyst, avoiding hazardous reductants like sodium borohydride.

Reaction Conditions :

- Molar Ratio : 1:1 (4-piperidone hydrochloride monohydrate : p-toluidine).

- Temperature : 15–35 hours at room temperature, followed by 50–90°C for 15–35 hours.

- Workup : Quenching with ice-cold water, filtration, and neutralization with aqueous NaOH.

This method minimizes polymerization of 4-piperidone, a common side reaction in traditional protocols.

Step 2: Alkylation with Phenethyl Halide

The alkylation of 4-AP with phenethyl bromide (or chloride) occurs under highly alkaline conditions (pH > 14) to form 4-(p-tolylamino)-N-phenethylpiperidine . The use of sodium hydroxide as the base and dichloroethane as the solvent enhances reaction efficiency.

Key Considerations :

- Solvent : Halogenated hydrocarbons (e.g., dichloroethane) improve solubility and reduce side reactions.

- Purification : Extractive workup with dichloromethane isolates the alkylated intermediate.

Step 3: Acylation with Cyclopentanecarbonyl Chloride

The final acylation step introduces the cyclopentanecarboxamide group. Cyclopentanecarbonyl chloride reacts with 4-(p-tolylamino)-N-phenethylpiperidine in dichloromethane, yielding the free base of the target compound.

Optimized Parameters :

- Stoichiometry : 4–5 equivalents of acyl chloride relative to the amine.

- Temperature : Room temperature to mild reflux (40–50°C).

- Isolation : Solvent extraction followed by crystallization from petroleum ether (60–80°C).

Step 4: Hydrochloride Salt Formation

The free base is treated with hydrochloric acid in a polar solvent (e.g., ethanol) to precipitate the monohydrochloride salt. The product is recrystallized for purity.

Alternative Route: Schiff Base Reduction

A modified approach, inspired by Janssen’s fentanyl synthesis, involves:

- Schiff Base Formation : Condensation of 1-phenethylpiperidin-4-one with p-toluidine to form an imine.

- Reduction : Sodium borohydride or catalytic hydrogenation reduces the imine to 4-(p-tolylamino)-N-phenethylpiperidine .

- Acylation : As described in Section 1.1.3.

Advantages :

Disadvantages :

Critical Analysis of Methodologies

Hazard Mitigation and Environmental Impact

The patent method eliminates hazardous reagents (e.g., LiAlH4, anhydrous ether), substituting them with aqueous carboxylic acids and halogenated solvents. This reduces flammability risks and simplifies waste management. For example:

| Parameter | Traditional Method | Patent Method |

|---|---|---|

| Reductant | LiAlH4 | Aqueous carboxylic acid |

| Solvent | Anhydrous ether | Dichloroethane/Water |

| Byproducts | Metal hydride residues | Biodegradable aqueous effluent |

Yield Optimization

Comparative studies indicate that the patent method achieves ~65% overall yield , whereas traditional routes yield 45–50%. Key factors include:

- Temperature Control : Gradual heating prevents exothermic decomposition.

- Solvent Choice : Dichloroethane enhances intermediate solubility.

Analytical Characterization

Structural Confirmation

LC-MS/MS Analysis :

- Molecular Ion : m/z 427.0 [M+H]⁺ (C26H35ClN2O).

- Fragmentation Pattern : Loss of cyclopentane (68 Da) and phenethyl (104 Da) groups.

- 1H NMR : δ 7.1–7.3 (m, aromatic H), δ 3.8–4.1 (m, piperidine H), δ 2.3 (s, CH3 from p-tolyl).

- 13C NMR : 172.1 ppm (C=O), 140.2 ppm (aromatic C-CH3).

Q & A

Q. How is the compound synthesized, and what are the critical steps in its preparation?

- Methodological Answer : The synthesis involves multi-step organic reactions, including amide bond formation and piperidine functionalization. Key steps include:

- Amide coupling : Reacting cyclopentanecarboxylic acid derivatives with substituted piperidine and p-toluidine precursors under carbodiimide-mediated conditions (e.g., EDC/HOBt) .

- Salt formation : Conversion to the hydrochloride salt via treatment with HCl in anhydrous solvents to enhance stability .

- Purification : Column chromatography (e.g., silica gel) or recrystallization to achieve ≥98% purity, as validated by HPLC .

Q. What analytical methods confirm the compound’s purity and structural integrity?

- Methodological Answer :

- HPLC : Use high-performance liquid chromatography with a C18 column (e.g., Chromolith®) and UV detection at 254 nm. Mobile phases often combine acetonitrile and ammonium formate buffer (pH 3.0) for optimal resolution .

- NMR Spectroscopy : H and C NMR are critical for confirming substituent positions, particularly the phenethyl and p-tolyl groups. Deuterated DMSO or CDCl3 is used as the solvent .

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) confirms the molecular ion peak at m/z 280.8 (for the hydrochloride salt) .

Q. What safety precautions are required for handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.

- Ventilation : Use fume hoods during weighing and synthesis due to potential respiratory irritancy .

- Storage : Store at -20°C in airtight, light-resistant containers to maintain stability over ≥5 years .

Advanced Research Questions

Q. How can contradictions between in vitro and in vivo pharmacological data be resolved?

- Methodological Answer :

- Dose-Response Analysis : Compare IC50 values (in vitro receptor binding assays) with ED50 in animal models, adjusting for bioavailability differences.

- Metabolite Profiling : Use LC-MS to identify active metabolites that may contribute to in vivo effects not observed in cell-based assays .

- Pharmacokinetic Modeling : Apply compartmental models to account for tissue distribution and plasma protein binding disparities .

Q. What strategies optimize the compound’s pharmacokinetic properties for CNS-targeted studies?

- Methodological Answer :

- Lipophilicity Adjustment : Modify the cyclopentane or p-tolyl groups to enhance blood-brain barrier penetration (e.g., logP optimization via Hansch analysis) .

- Prodrug Design : Introduce ester or carbamate prodrug moieties to improve oral bioavailability .

- Plasma Stability Assays : Incubate the compound with liver microsomes to assess metabolic stability and guide structural modifications .

Q. How does structural variation among analogs affect opioid receptor binding affinity?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model interactions with µ-opioid receptor (MOR) active sites. Key residues (e.g., Asp147, Tyr148) should be analyzed for hydrogen bonding with the piperidine and carboxamide groups .

- SAR Studies : Systematically replace the p-tolyl group with fluorophenyl or benzyl substituents and measure binding affinity via competitive displacement assays (e.g., using H-naloxone) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.